2-Methoxy-1,8-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-8-5-4-7-3-2-6-10-9(7)11-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBXVMZLZBCKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617822 | |
| Record name | 2-Methoxy-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-12-6 | |
| Record name | 2-Methoxy-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 Methoxy 1,8 Naphthyridine and Its Derivatives
Classical Synthetic Approaches for 1,8-Naphthyridine (B1210474) Core Construction
Classical methods for the synthesis of the 1,8-naphthyridine skeleton have been the bedrock of research in this area. These reactions, while established, are continually being optimized for better yields, milder conditions, and increased substrate scope.
Friedländer Condensation Reactions
The Friedländer condensation is a widely utilized and straightforward method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. sphinxsai.comnih.gov This reaction typically involves the acid- or base-catalyzed condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step. sphinxsai.comconnectjournals.com For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material. sphinxsai.comconnectjournals.comnih.govniscpr.res.in
Traditional Friedländer reactions often require harsh conditions, such as high temperatures and the use of strong acids or bases, which can lead to lower yields and the formation of byproducts. sphinxsai.comacs.org Consequently, significant efforts have been directed towards the development of more efficient and environmentally benign catalytic systems.
Recent advancements have highlighted the use of ionic liquids (ILs) as green and effective catalysts. nih.govnih.govacs.orgnih.govacs.orgresearchgate.net Choline (B1196258) hydroxide (B78521) (ChOH), a biocompatible and inexpensive ionic liquid, has been successfully employed as a metal-free catalyst for the gram-scale synthesis of 1,8-naphthyridine derivatives in water. nih.govacs.org This method offers several advantages, including mild reaction conditions (50 °C), excellent yields (>90%), and easy separation of the catalyst and product without the need for chromatography. nih.govacs.org The use of water as a solvent is particularly beneficial due to its cost-effectiveness, safety, and environmentally friendly nature. nih.govacs.org
Other catalytic systems that have been explored include:
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O): This catalyst facilitates the Friedländer condensation under solvent-free grinding conditions at room temperature, providing high yields and excellent purity of the 1,8-naphthyridine products. connectjournals.com
Ammonium sulphamate (NH₂SO₃NH₄): This non-toxic and inexpensive catalyst has been used for the solid-state synthesis of 1,8-naphthyridines at room temperature, offering good yields and a simple work-up procedure. sphinxsai.com
Piperidine (B6355638): In combination with microwave irradiation, piperidine has been used as a catalyst in methanol, significantly reducing reaction times from hours to minutes while improving yields. niscpr.res.in
Basic Ionic Liquids: A range of basic ionic liquids, such as [Bmmim][Im], have been synthesized and used as both catalysts and solvents in the Friedländer reaction under solvent-free conditions. nih.govnih.govacs.orgresearchgate.net
The optimization of reaction conditions often involves screening different catalysts, solvents, temperatures, and reaction times to achieve the highest possible yield and purity of the desired product. The following table summarizes the optimization of the synthesis of 2-methyl-1,8-naphthyridine using choline hydroxide as a catalyst. nih.gov
Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | None | 50 | 6 | NR |
| 2 | None | H₂O | 50 | 6 | NR |
| 3 | ChOH (1 mol %) | H₂O | rt | 12 | Trace |
| 4 | ChOH (1 mol %) | H₂O | 50 | 2 | 75 |
| 5 | ChOH (1 mol %) | H₂O | 50 | 4 | 88 |
| 6 | ChOH (1 mol %) | H₂O | 50 | 6 | 95 |
Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (B3395972) (0.5 mmol). NR: No Reaction, rt: room temperature. nih.gov
The Friedländer condensation for the synthesis of 1,8-naphthyridines has been successfully applied to a diverse range of substrates. The reaction of 2-aminonicotinaldehyde with various active methylene (B1212753) carbonyl compounds, including both acyclic and cyclic aliphatic and aromatic ketones, has been shown to produce the corresponding substituted 1,8-naphthyridines in excellent yields. nih.govacs.org
For instance, the reaction of 2-aminonicotinaldehyde with ketones such as acetone, ethyl methyl ketone, and acetophenone, catalyzed by choline hydroxide in water, affords the corresponding 2-substituted or 2,3-disubstituted 1,8-naphthyridines with yields often exceeding 90%. nih.govacs.org
A critical aspect of the Friedländer reaction, especially with unsymmetrical ketones, is regioselectivity. The cyclization can potentially occur in two different ways, leading to different isomers. However, certain catalytic systems have demonstrated high regioselectivity. For example, the use of the bicyclic pyrrolidine (B122466) derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), as a catalyst has been shown to provide high regioselectivity, favoring the formation of 2-substituted 1,8-naphthyridines. princeton.eduorganic-chemistry.org The regioselectivity can also be influenced by factors such as the slow addition of the ketone substrate and the reaction temperature. princeton.edu In some cases, the use of basic ionic liquids like [Bmmim][Im] has also led to the exclusive formation of a single product with unsymmetrical ketones. acs.org
The following table showcases the substrate scope for the synthesis of substituted 1,8-naphthyridines using choline hydroxide as a catalyst in water. nih.gov
Table 2: Substrate Scope for the Synthesis of Substituted 1,8-Naphthyridines nih.gov
| Product | R¹ | R² | Yield (%) |
|---|---|---|---|
| 10a | CH₃ | H | 95 |
| 10b | C₂H₅ | H | 94 |
| 10c | CH(CH₃)₂ | H | 92 |
| 10d | C(CH₃)₃ | H | 90 |
| 10e | Ph | H | 96 |
| 10f | 4-Me-Ph | H | 95 |
Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), corresponding ketone (0.5 mmol), ChOH (1 mol %) in H₂O (1 mL) at 50°C. nih.gov
Doebner and Related Reactions
The Doebner reaction is another classical method for the synthesis of quinoline-4-carboxylic acids, which can be adapted for the preparation of 1,8-naphthyridine analogs. oregonstate.eduwikipedia.org The reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org The success of this reaction in forming the 1,8-naphthyridine ring system is highly dependent on the electronic nature of the substituents on the starting 2-aminopyridine (B139424) ring. oregonstate.edu
For instance, the presence of a strong electron-releasing group, such as an amino group at the 6-position of 2-aminopyridine, facilitates the desired cyclization at the C-3 position to form a 1,8-naphthyridine. oregonstate.edu Conversely, a weak electron-releasing group like a methyl group may not be sufficient to activate the C-3 position, leading to alternative cyclization pathways. oregonstate.edu The use of o-methoxybenzaldehyde in the Doebner reaction has been shown to produce better yields of the corresponding 1,8-naphthyridine derivative compared to benzaldehyde. oregonstate.edu
Grignard Reactions in Naphthyridine Synthesis
Grignard reagents play a significant role in the functionalization and synthesis of the 1,8-naphthyridine scaffold. One notable application is the reaction of Grignard reagents with N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide to form 2-methoxy-1,8-naphthyridine-3-carbaldehyde. nih.gov This carbaldehyde is a versatile intermediate that can be further elaborated to synthesize a variety of 1,8-naphthyridine derivatives. nih.gov
For example, the reaction of 2-cyclopropyl-N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide with methylmagnesium chloride (MeMgCl) at low temperatures yields 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone. nih.gov This demonstrates the utility of Grignard reagents in introducing alkyl or aryl groups at specific positions on the naphthyridine ring.
A practical and scalable method for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes the reaction of 4-amino-2-chloronicotinonitrile (B6590771) with various Grignard reagents. mdpi.com This approach allows for the introduction of a range of substituents at the 3-position with good compatibility and moderate-to-good yields. mdpi.com
Meth-Cohn Reactions
The Meth-Cohn reaction provides a route to 2-chloro-1,8-naphthyridine-3-carbaldehydes, which are valuable precursors for further synthetic transformations. researchgate.net This reaction typically involves the treatment of an N-(pyridin-2-yl)acetamide with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net The reaction proceeds through a Vilsmeier-Haack cyclization. researchgate.net The presence of electron-donating groups at the meta position of the N-(pyridin-2-yl)acetamide can facilitate this cyclization. researchgate.net
These 2-chloro-1,8-naphthyridine-3-carbaldehydes can then be converted into a variety of other functionalized 1,8-naphthyridines. For instance, reaction with sodium methoxide (B1231860) can yield the corresponding 2-methoxy derivatives. bohrium.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent synthetic developments have focused on reducing waste, minimizing energy consumption, and using less hazardous substances. These approaches include microwave-assisted synthesis, the use of ionic liquids as recyclable catalysts and solvents, and conducting reactions in aqueous media.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. beilstein-journals.orgresearchgate.netmdpi.comyoutube.com The synthesis of 1,8-naphthyridine derivatives has greatly benefited from this technology. niscpr.res.in
An efficient and rapid synthesis of 2-methoxy-3-aryl-1,8-naphthyridines has been achieved by reacting 2-chloro-3-aryl-1,8-naphthyridines with sodium methoxide in ethanol (B145695) under controlled microwave irradiation. bohrium.com This method drastically reduces the reaction time from hours to mere minutes. For instance, the conventional method for this conversion requires 5-8 hours, while the microwave-assisted approach completes the reaction within 3-6 minutes, demonstrating a remarkable enhancement in reaction rate and efficiency. researchgate.netbohrium.com
The advantages of microwave irradiation are not limited to the final methoxylation step. The synthesis of the precursor, 2-chloro-3-aryl-1,8-naphthyridines, and their subsequent cyclocondensation reactions have also been effectively accelerated. connectjournals.com For example, the cyclocondensation of 3-aryl-2-chloro-1,8-naphthyridines with methyl 2-amino-5-chloro-3-iodobenzoate under microwave irradiation was completed in 2.0-3.0 minutes with yields of 92-96%, a significant improvement over traditional heating. connectjournals.com
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Methoxylation of 2-chloro-3-aryl-1,8-naphthyridines | 5-8 hours | 3-6 minutes | Significant | researchgate.netbohrium.com |
| Friedlander Condensation | Hours | 3 minutes | Improved | niscpr.res.in |
| Cyclocondensation of 2-chloro-3-aryl-1,8-naphthyridines | Not specified | 2.0-3.0 minutes | 92-96% | connectjournals.com |
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. nih.gov Several basic ionic liquids have been synthesized and successfully employed as both catalyst and solvent for the synthesis of 1,8-naphthyridine derivatives through the Friedländer reaction. nih.govacs.orgnih.gov
In one study, the ionic liquid 1-butyl-3-methylimidazolium-imidazole ([Bmmim][Im]) demonstrated superior catalytic activity for the condensation of 2-amino-3-pyridinecarboxaldehyde (B47744) with various ketones. acs.org The reactions, conducted at 50°C, showed good to moderate yields, and the ionic liquid could be recycled and reused multiple times without a significant drop in efficiency. acs.org This approach provides an environmentally friendly alternative to traditional catalysts and volatile organic solvents. nih.gov While direct synthesis of this compound using this method has not been detailed, the successful application for the core naphthyridine structure suggests its potential for producing substituted derivatives. acs.orgresearchgate.net
The use of water as a solvent is a cornerstone of green chemistry, given its abundance, non-toxicity, and non-flammability. nih.govacs.org A highly efficient, metal-free synthesis of 1,8-naphthyridines via the Friedländer reaction has been developed using water as the solvent. nih.govrsc.org This method involves reacting 2-aminonicotinaldehyde with various active methylene carbonyl compounds. rsc.org
Researchers have demonstrated the gram-scale synthesis of 1,8-naphthyridine derivatives in water, catalyzed by an inexpensive and biocompatible ionic liquid, cholinium hydroxide (ChOH). acs.org The reaction of 2-aminonicotinaldehyde with acetone in water at 50°C, catalyzed by just 1 mol% of ChOH, yielded 2-methyl-1,8-naphthyridine in 99% yield within 6 hours. nih.gov This aqueous-based method avoids hazardous organic solvents and expensive metal catalysts, presenting a sustainable and scalable route to the 1,8-naphthyridine core structure. nih.govacs.org
Synthesis of Key Intermediates to this compound
The most common synthetic pathway to this compound involves a two-step process: the formation of a 2-chloro-1,8-naphthyridine (B101967) intermediate, followed by a nucleophilic substitution with a methoxide source.
The 2-chloro-3-aryl-1,8-naphthyridine framework is a versatile intermediate. A standard method for its synthesis is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides. tsijournals.com In this reaction, substituted N-(pyridin-2-yl)acetamides are treated with a Vilsmeier reagent, typically composed of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield the corresponding 2-chloro-1,8-naphthyridine-3-carbaldehydes. tsijournals.com These carbaldehydes can then be further modified.
These chloro-derivatives serve as crucial starting materials for creating a diverse library of substituted 1,8-naphthyridines through nucleophilic substitution reactions. connectjournals.comfigshare.comtandfonline.com
The final step in the synthesis of this compound derivatives is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. This is typically achieved by reacting the 2-chloro-3-aryl-1,8-naphthyridine intermediate with sodium methoxide (NaOMe). bohrium.comnih.gov
The reaction is generally carried out in an alcohol solvent, such as ethanol or methanol. bohrium.com As previously noted, this conversion is particularly amenable to microwave assistance, which dramatically shortens reaction times while maintaining high yields. bohrium.com The use of sodium methoxide is an effective and widely reported method for introducing the methoxy (B1213986) group onto the naphthyridine ring. bohrium.comscispace.com
| Aryl Substituent | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | Microwave | 4 min | 92 | bohrium.com |
| 4-Chlorophenyl | Microwave | 5 min | 94 | bohrium.com |
| 4-Methylphenyl | Microwave | 3 min | 95 | bohrium.com |
| 4-Methoxyphenyl | Microwave | 3.5 min | 90 | bohrium.com |
Synthesis of this compound-3-carbaldehyde
A key intermediate in the elaboration of the this compound scaffold is the corresponding 3-carbaldehyde derivative. One documented method for the synthesis of this compound-3-carbaldehyde involves the reaction of N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide with a Grignard reagent. nih.govnih.govresearchgate.net This transformation is a crucial step that introduces a formyl group at the 3-position of the naphthyridine ring, which can then be used for further functionalization.
The synthesis of the precursor, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), is often achieved through a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). tsijournals.comtsijournals.comresearchgate.netresearchgate.netscholarscentral.comkashanu.ac.irkashanu.ac.irniif.hu The subsequent methoxylation to yield this compound can be achieved by reacting the 2-chloro derivative with sodium methoxide in ethanol, a reaction that can be performed under both conventional heating and controlled microwave irradiation. bohrium.com
The conversion of the carboxamide to the aldehyde proceeds as follows:

Scheme 1: Synthesis of this compound-3-carbaldehyde from N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide using a Grignard reagent.
Derivatization Strategies for this compound Analogues
The this compound core provides a versatile platform for the synthesis of a wide array of analogues through various derivatization strategies. These strategies primarily focus on functionalization at different positions of the naphthyridine ring system and the introduction of diverse molecular fragments.
A common strategy for derivatizing this compound involves the introduction and subsequent functionalization of aryl substituents. This is often achieved by utilizing the reactivity of the 3-carbaldehyde group. For instance, this compound-3-carbaldehyde can undergo condensation reactions with various aromatic aldehydes to yield chalcone-like structures, specifically 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones. nih.govnih.govresearchgate.net These compounds serve as versatile intermediates for the synthesis of more complex molecules.
The reaction of this compound-3-carbaldehyde with different aromatic aldehydes allows for the introduction of a variety of substituted aryl groups, leading to a library of derivatives with potentially diverse properties.
Table 1: Synthesis of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-one Derivatives
| Compound | Ar-group |
|---|---|
| 3a | C₆H₅ |
| 3b | 4-CH₃-C₆H₄ |
| 3c | 4-OCH₃-C₆H₄ |
| 3d | 4-Cl-C₆H₄ |
| 3e | 4-NO₂-C₆H₄ |
Data sourced from multiple research findings. nih.govnih.govresearchgate.net
Another significant derivatization strategy involves the introduction of various heterocyclic rings onto the this compound scaffold. This approach has been shown to yield compounds with interesting biological activities.
One method involves the cyclization of the aforementioned 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones with hydrazine (B178648) hydrate (B1144303) to form pyrazole (B372694) derivatives. nih.govnih.govresearchgate.net This reaction provides a straightforward route to 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines.
Furthermore, the 2-chloro-1,8-naphthyridine-3-carbaldehyde intermediate can be utilized to introduce other heterocyclic systems. For example, reaction with sodium azide (B81097) can lead to the formation of a tetrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.naphthyridine ring system. tsijournals.comtsijournals.comresearchgate.net Additionally, nucleophilic substitution of the chlorine atom at the 2-position allows for the introduction of other heterocycles. For instance, reaction with morpholine (B109124) results in the formation of 2-morpholino-3-formyl-1,8-naphthyridine. kashanu.ac.irkashanu.ac.ir This morpholine-containing derivative can then undergo further reactions, such as Claisen-Schmidt condensation, to generate more complex structures. kashanu.ac.irkashanu.ac.ir
Table 2: Examples of Heterocyclic Moieties Introduced onto the 1,8-Naphthyridine Scaffold
| Starting Material | Reagent(s) | Resulting Heterocyclic Moiety |
|---|---|---|
| 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-one | Hydrazine hydrate | Pyrazole |
| 2-chloro-1,8-naphthyridine-3-carbaldehyde | Sodium azide | Tetrazole |
Data compiled from various synthetic studies. nih.govnih.govresearchgate.nettsijournals.comtsijournals.comresearchgate.netkashanu.ac.irkashanu.ac.ir
Iii. Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 1,8 Naphthyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-methoxy-1,8-naphthyridine compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of the individual atoms within the molecule.
Proton NMR spectroscopy is instrumental in defining the substitution patterns on the 1,8-naphthyridine (B1210474) core by analyzing the chemical shifts and coupling constants of the aromatic and substituent protons.
In derivatives of 1,8-naphthyridine, the protons on the heterocyclic rings typically appear in the aromatic region of the spectrum, with their exact chemical shifts influenced by the nature and position of substituents. For instance, in a series of 9-(4-bromophenyl)-6-aryl- nih.govresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netnaphthyridine-2-carbonitriles, the aromatic protons resonate as multiplets in the range of δ 7.20–8.70 ppm. thesciencein.org The methoxy (B1213986) group protons on a substituted 1,8-naphthyridine derivative are characteristically observed as a sharp singlet, for example, at δ 3.91 ppm. thesciencein.org
The following table summarizes representative ¹H NMR data for various 1,8-naphthyridine derivatives, illustrating the typical chemical shift ranges for the naphthyridine ring protons and the methoxy group.
| Compound Name | Solvent | Proton Chemical Shifts (δ ppm) |
| 2-cyclopropyl-3-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-1,8-naphthyridine | DMSO-d₆ | 1.24 (m, 2H, CH₂), 1.29 (m, 2H, CH₂), 2.28 (m, 1H, CH), 4.12 (s, 3H, CH₃), 6.23 (s, 1H, CH), 7.35 (s, 1H, CH), 7.29 (m, 4H, J = 12Hz 4CH), 8.03 (m, 2H, 2CH), 8.42 (d, 1H, CH), 10.46 (s, 1H, NH) nih.gov |
| 3-(5-(4-bromophenyl)-1H-pyrazol-3-yl)-2-cyclopropyl-1,8-naphthyridine | DMSO-d₆ | 1.21(m, 2H, CH₂), 1.28 (m, 2H, CH₂), 2.37 (m, 1H, CH), 6.21 (s, 1H, J = 12Hz CH), 7.32(s, 1H, CH), 7.41 (m, 4H, J = 12Hz 4CH), 8.19 (m, 2H, 2CH), 8.39 (d, 1H, CH), 10.69 (s, 1H, NH) nih.gov |
| 9-(4-methoxyphenyl)-6-phenyl- nih.govresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netnaphthyridine-2-carbonitrile | CDCl₃ | 3.91(s, 3H-OCH₃), 7.20 (m, 2H-ArH), 7.80 (m, 6H-ArH), 8.18 (s, 1H-ArH), 8.56 (d, J=7.1Hz, 2H-ArH) thesciencein.org |
| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | DMSO-d₆ | 7.290 - 7.633 (m), Phenyl ring protons (H₂₃, H₂₅, H₂₇, H₂₈) tandfonline.com |
Note: The table presents a selection of data for illustrative purposes. For complete and detailed assignments, refer to the cited literature.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,8-naphthyridine ring and any substituents are indicative of their electronic environment.
For the unsubstituted 1,8-naphthyridine, the carbon signals are observed in the aromatic region. chemicalbook.com In substituted derivatives, such as 9-(4-methoxyphenyl)-6-phenyl- nih.govresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netnaphthyridine-2-carbonitrile, the carbon of the methoxy group appears at a characteristic upfield shift around δ 56.04 ppm. thesciencein.org The carbons of the naphthyridine and attached aryl rings resonate at various positions in the downfield region, typically between δ 115 and 160 ppm, depending on the specific electronic effects of the substituents. thesciencein.org
A representative set of ¹³C NMR data for 1,8-naphthyridine derivatives is shown in the table below.
| Compound Name | Solvent | Carbon-13 Chemical Shifts (δ ppm) |
| 9-(4-methoxyphenyl)-6-phenyl- nih.govresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netnaphthyridine-2-carbonitrile | CDCl₃ | 56.04, 115.62, 118.09, 120.89, 123.54, 124.42, 128.82, 129.08, 131.16, 131.65, 132.79, 133.20, 142.33, 146.00, 151.48, 152.05, 159.63 thesciencein.org |
| 9-(4-chlorophenyl)-6-(4-bromophenyl)- nih.govresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netnaphthyridine-2-carbonitrile | CDCl₃ | 118.09, 120.89, 123.54, 124.42, 128.87, 129.68, 131.16, 131.16, 131.65, 132.79, 133.28, 134.33, 142.33, 146.01, 151.48, 152.05 thesciencein.org |
| 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | Not specified | 139.36, 138.22, 123.11, 117.52, 117.07, 25.00 researchgate.net |
| 1-(7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-3-p-tolylprop-2-en-1-one | DMSO-d₆ | 22.69, 107.99, 117.91, 124.62, 128.10, 129.18, 129.39, 130.12, 133.72, 135.74, 140.00, 142.84, 145.21, 150.91, 157.42, 158.44, 162.89, 189.03 researchgate.net |
Note: This table provides an illustrative sample of the available data. For comprehensive spectral assignments, the original research articles should be consulted.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is employed to identify the functional groups present in this compound and its analogs.
FT-IR spectroscopy is a valuable tool for identifying the characteristic vibrational modes of the functional groups within a molecule. In the context of this compound derivatives, FT-IR spectra typically reveal key absorption bands.
For example, in various substituted 1,8-naphthyridines, the C=N and C=C stretching vibrations of the naphthyridine ring are observed in the region of 1623-1455 cm⁻¹. tandfonline.com The presence of a methoxy group is indicated by C-O stretching vibrations. In a series of 1,8-naphthyridine derivatives, characteristic peaks for functional groups such as cyano (CN) and methoxy (OCH₃) have been identified around 2122 cm⁻¹ and 2870 cm⁻¹, respectively. thesciencein.org In more complex structures, such as (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, the FT-IR spectrum shows characteristic absorptions for N-H stretching at 3350 cm⁻¹, C=O stretching at 1678 cm⁻¹, and C-Br stretching at 750 cm⁻¹. tandfonline.com
The table below presents a selection of characteristic FT-IR absorption bands for some 1,8-naphthyridine compounds.
| Compound Name | FT-IR (KBr, cm⁻¹) |
| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | 3350 (N-H), 3047 (=C-H), 1678 (C=O), 1623, 1571, 1523, 1455 (C=C), 1247 (C-N), 750 (C-Br) tandfonline.com |
| 9-(4-methoxyphenyl)-6-phenyl- nih.govresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netnaphthyridine-2-carbonitrile | 2870 (O-CH₃), 2122 (C≡N) thesciencein.org |
| 2-Amino-1,8-naphthyridine-7-carboxaldehyde | 1607, 1703, 3060, 3186 researchgate.net |
| 7-Amino-4-methoxy-11,11-dimethyl-13-oxo-10,11,12,13-tetrahydrobenzo[b]chromeno[4,3,2-de] nih.govnist.govnaphthyridine-8-carbonitrile | 3344, 2956, 2211, 1620, 1598, 1586, 1544, 1273 mdpi.com |
Note: This table is a representative summary. For a full analysis of the vibrational spectra, please refer to the cited scientific literature.
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectra of 1,8-naphthyridine and its complexes have been studied to understand their vibrational properties. grafiati.com For instance, in a study of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, both FT-IR and FT-Raman spectra were recorded and analyzed to provide a comprehensive vibrational assignment. worldscientific.com In the investigation of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, FT-Raman spectroscopy was used alongside FT-IR and NMR for a thorough characterization. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. This information is vital for confirming the molecular formula and for gaining insights into the structure of the molecule.
In the mass spectrum of a 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine derivative, the [M+1] peak was observed, confirming the molecular weight of the compound. nih.gov Similarly, for a bromo-substituted analog, the [M+2] peak was detected, which is characteristic of the isotopic pattern of bromine. nih.gov For various other 1,8-naphthyridine derivatives, mass spectrometry has been used to confirm their molecular weights, with the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) being a key identifier. researchgate.netthesciencein.org
The following table provides examples of mass spectrometric data for several 1,8-naphthyridine compounds.
| Compound Name | Ionization Method | m/z (Observed) | Inferred Ion |
| 2-cyclopropyl-3-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-1,8-naphthyridine | Not specified | 343 | [M+1]⁺ nih.gov |
| 3-(5-(4-bromophenyl)-1H-pyrazol-3-yl)-2-cyclopropyl-1,8-naphthyridine | Not specified | 392 | [M+2]⁺ nih.gov |
| 9-(4-methoxyphenyl)-6-phenyl- nih.govresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netnaphthyridine-2-carbonitrile | LCMS | 455.12 | [M]⁺ thesciencein.org |
| 2-Amino-7-formyl-4-methoxy-1,8-naphthyridine | EI | 216 | [M]⁺ researchgate.net |
| 1-(7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-3-p-tolylprop-2-en-1-one | MS | 380 | [M]⁺ researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key analytical method used to study the electronic properties of conjugated systems like 1,8-naphthyridines. The absorption of ultraviolet and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure.
Detailed Research Findings:
The UV-Vis spectrum of the 1,8-naphthyridine core is characterized by π → π* transitions. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the naphthyridine ring. The introduction of a methoxy group (-OCH₃) at the 2-position, an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted 1,8-naphthyridine. This is due to the interaction of the lone pair of electrons on the oxygen atom with the π-system of the aromatic rings, which raises the energy of the highest occupied molecular orbital (HOMO).
While specific experimental UV-Vis spectral data for this compound, including molar absorptivity (ε) values, are not extensively detailed in the reviewed literature, studies on closely related substituted 1,8-naphthyridine derivatives provide an indication of the expected absorption regions. For instance, research on various 1,8-naphthyridine derivatives shows characteristic absorption bands in the UV region, often with multiple peaks corresponding to different electronic transitions within the heterocyclic system. tandfonline.com
The dialkylamino-4-methyl-naphthyridines, for example, exhibit UV absorptions between 320 and 400 nm, which are attributed to n → π* transitions. mdpi.com The addition of a polar solvent can lead to a blue shift for n → π* transitions and a red shift for π → π* transitions. mdpi.com In the case of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, a UV λmax was observed at 298 nm in methanol, corresponding to strong charge transfer transitions (π–π*). tandfonline.com
The following interactive data table summarizes the UV-Vis absorption data for some related 1,8-naphthyridine derivatives to provide a comparative context.
Interactive Data Table: UV-Vis Absorption Data of Selected 1,8-Naphthyridine Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | Methanol | 298 | Not Reported | tandfonline.com |
| N2,N7-Dialkylamino-4-methyl- mdpi.comnaphthyridines | Methanol | 320-400 | Not Reported | mdpi.com |
| FGFR4-IN-1 | Not Specified | 255, 274 | Not Reported | caymanchem.com |
Iv. Reactivity and Reaction Mechanisms of 2 Methoxy 1,8 Naphthyridine
Mechanistic Investigations of Naphthyridine Formation Reactions
The formation of the 1,8-naphthyridine (B1210474) core often proceeds via the Friedländer annulation, a condensation reaction between a 2-amino-pyridine-3-carbaldehyde (or ketone) and a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). This reaction is a powerful tool for constructing the bicyclic naphthyridine scaffold. wikipedia.orgconnectjournals.comacs.orgnih.govacs.org
Two primary mechanisms are generally proposed for the Friedländer synthesis wikipedia.orgorganic-chemistry.org:
Aldol (B89426) Addition Pathway: The reaction initiates with a rate-determining aldol-type addition between the enolate of the active methylene (B1212753) compound and the carbonyl group of the 2-aminopyridine (B139424) derivative. This is followed by a cyclodehydration step, where the amino group attacks the newly formed carbonyl, leading to an intermediate that eliminates water to form the second pyridine (B92270) ring.
Schiff Base Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the pyridine reactant and the carbonyl of the methylene compound. This is followed by an intramolecular aldol condensation and subsequent dehydration to yield the final 1,8-naphthyridine product.
Electrophilic and Nucleophilic Substitution Reactions
The electronic properties of the 2-methoxy-1,8-naphthyridine ring are a balance between the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine rings.
Electrophilic Substitution: The 1,8-naphthyridine nucleus is inherently electron-deficient due to the presence of two nitrogen atoms, making it generally resistant to electrophilic aromatic substitution. However, the 2-methoxy group is a strong activating group, donating electron density to the ring via resonance. brainly.comstackexchange.com This donation primarily increases the electron density at the positions ortho and para to the methoxy group. In the case of this compound, this would activate the C3 and, to a lesser extent, the C4 positions. Electrophilic attack is therefore most likely to occur at the C3 position, which is ortho to the activating methoxy group. The nitrogen atoms will direct electrophiles to the meta-positions (C3 and C6), but the activating effect of the methoxy group is expected to be the dominant factor. chegg.comyoutube.comlibretexts.org
Nucleophilic Substitution: The electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions α (like C2 and C7) and γ (like C4 and C5) to the ring nitrogens. This is the primary method for introducing the 2-methoxy group itself. Typically, a 2-chloro-1,8-naphthyridine (B101967) derivative is treated with a nucleophile like sodium methoxide (B1231860). The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity and yields the this compound product. The regioselectivity of nucleophilic attack is highly dependent on the positions of the leaving group and any other substituents on the ring. researchgate.netnih.govnih.gov
Catalytic Transformations Involving this compound Derivatives
Derivatives of 1,8-naphthyridine are significant in the realm of catalysis, both as substrates for catalytic modification and as ligands that coordinate with metal centers to facilitate chemical transformations.
Iridium complexes have been effectively used as catalysts for the transfer hydrogenation of 1,8-naphthyridine derivatives. nih.govmdpi.com This process typically involves the reduction of one of the pyridine rings to a tetrahydro-pyridine derivative. The reaction uses a hydrogen donor, such as formic acid or indolines, to transfer hydrogen to the naphthyridine substrate in the presence of an iridium catalyst. nih.govacs.org
The proposed catalytic cycle often begins with the iridium catalyst reacting with the hydrogen donor to form an iridium hydride species. The 1,8-naphthyridine derivative then coordinates to this iridium hydride complex. Subsequently, migratory insertion of the hydride onto the coordinated naphthyridine ring occurs, leading to a reduced intermediate. Protonolysis then releases the hydrogenated product and regenerates the active iridium catalyst, allowing the cycle to continue. mdpi.com These reactions provide a valuable method for accessing functionalized and saturated N-heterocyclic compounds. nih.gov
The 1,8-naphthyridine scaffold is an excellent bidentate ligand for a wide range of metal ions. nih.gov The two nitrogen atoms are positioned in a way that allows for the formation of stable chelate rings with a metal center. This coordination ability is central to their application in catalysis. researchgate.netresearchgate.net
Derivatives of 1,8-naphthyridine can act as ligands in various metal-catalyzed reactions, including cross-coupling reactions and oxidation processes. The electronic and steric properties of the naphthyridine ligand can be tuned by introducing substituents, such as the 2-methoxy group, which in turn influences the catalytic activity and selectivity of the metal complex. For instance, 1,8-naphthyridine ligands have been used to create binuclear metal complexes where two metal centers are held in close proximity, enabling cooperative catalytic effects. researchgate.netdntb.gov.ua
| Catalyst System | Reaction Type | Role of 1,8-Naphthyridine |
| Iridium Complexes | Transfer Hydrogenation | Substrate |
| Palladium Complexes | Methoxycarbonylation | Ligand |
| Copper Complexes | Cyclisation | Ligand |
| Diruthenium Complexes | C-C Bond Formation | Ligand |
Regioselectivity in Substitution and Cyclization Reactions
Regioselectivity is a critical aspect of the chemistry of this compound, determining the outcome of both substitution and ring-forming reactions.
In substitution reactions , the regioselectivity is governed by the interplay of the electronic effects of the methoxy group and the ring nitrogens.
For electrophilic substitution , as discussed in section 4.2, the strong activating and ortho, para-directing nature of the methoxy group is expected to direct incoming electrophiles primarily to the C3 position. nih.gov
For nucleophilic substitution , the positions activated by the ring nitrogens (C2, C4, C5, C7) are the most likely sites for attack. If a leaving group is present at one of these positions, it can be displaced by a nucleophile. For example, in the synthesis of this compound from 2-chloro-1,8-naphthyridine, the attack occurs specifically at the C2 position due to the presence of the leaving group there. researchgate.net
In cyclization reactions , such as the Friedländer synthesis, regioselectivity can be achieved when using unsymmetrical ketones. The reaction can be controlled to produce a single, desired isomer. acs.orgorganic-chemistry.org The outcome depends on which α-carbon of the ketone forms the new bond with the carbonyl carbon of the 2-aminopyridine precursor. This selectivity can often be influenced by the choice of catalyst and reaction conditions, which can favor the formation of either the kinetic or thermodynamic enolate of the unsymmetrical ketone. acs.org
Oxidative Transformations of 1,8-Naphthyridine Derivatives
The nitrogen atoms in the 1,8-naphthyridine ring are susceptible to oxidation. A common oxidative transformation for N-heterocycles is the formation of N-oxides. nih.gov This reaction is typically carried out using strong oxidizing agents such as hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, mCPBA), or methyltrioxorhenium with hydrogen peroxide. organic-chemistry.orgnih.govthieme-connect.de
In this compound, either one or both of the nitrogen atoms could potentially be oxidized. The relative basicity and steric accessibility of the two nitrogens can influence the site of initial oxidation. The N1 nitrogen is adjacent to the methoxy group, which might sterically hinder the approach of the oxidizing agent, potentially favoring oxidation at the N8 position first. The formation of an N-oxide significantly alters the electronic properties of the ring, making the positions ortho and para to the N-oxide group more electron-deficient and thus more susceptible to nucleophilic attack. thieme-connect.de
| Oxidizing Agent | Product Type |
| Hydrogen Peroxide (H₂O₂) | N-oxide |
| m-Chloroperoxybenzoic acid (mCPBA) | N-oxide |
| Methyltrioxorhenium/H₂O₂ | N-oxide |
| Sodium Percarbonate/Rhenium catalyst | N-oxide |
V. Computational and Theoretical Studies on 2 Methoxy 1,8 Naphthyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, including their geometry, electronic distribution, and reactivity.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-31G(d) basis set, is a fundamental step in computational studies. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For 1,8-naphthyridine (B1210474) derivatives, these calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding their structural and electronic properties.
The electronic structure of 2-Methoxy-1,8-naphthyridine and its analogs can be further analyzed through calculations of molecular electrostatic potential (MESP). MESP maps reveal the charge distribution within a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. For instance, in related compounds, negative potential regions are often located over nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive regions are found on hydrogen atoms.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wikipedia.orgyoutube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
For derivatives of 1,8-naphthyridine, DFT calculations have been used to determine these orbital energies and their gap. researchgate.net This analysis helps in correlating the electronic properties with the observed biological activity. researchgate.net
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.5 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.
Studies on various 1,8-naphthyridine derivatives have employed molecular docking to investigate their binding modes with different targets. For instance, derivatives have been docked into the active sites of receptors like the Adenosine (B11128) A2A receptor and DNA Gyrase. researchgate.netnih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. In the context of this compound, the methoxy (B1213986) group can participate in these interactions, influencing the binding affinity and selectivity. The docking scores obtained from these simulations provide an estimate of the binding affinity. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex compared to static docking poses. These simulations can assess the stability of the docked complex and analyze conformational changes that may occur upon ligand binding. nih.govmdpi.com For 1,8-naphthyridine derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex, suggesting that the compounds could form a stable complex with their target receptor. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools for this purpose.
For a series of 2-aryl-1,8-naphthyridin-4-ones, 3D-QSAR studies have been performed to understand the structural requirements for their cytotoxic activity. nih.govnih.gov These models generate contour maps that indicate regions where certain properties (e.g., steric bulk, positive or negative charge) would enhance or diminish the biological activity. For instance, CoMSIA electrostatic contour maps might show that electron-deficient groups at specific positions of the 1,8-naphthyridine ring enhance activity. nih.gov Such studies can guide the design of new, more potent analogs, including those with methoxy substitutions. nih.gov
In Silico Prediction of Chemical Properties and Reactivity
In silico methods are widely used to predict various chemical properties and the reactivity of compounds before their synthesis, which helps in prioritizing candidates for further development. researchgate.netrsc.orgscispace.com Software tools can predict physicochemical properties like solubility, lipophilicity (logP), and drug-likeness based on Lipinski's rule of five. mdpi.com
For 1,8-naphthyridine derivatives, computational studies have been performed to predict their pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov Furthermore, programs like PASS (Prediction of Activity Spectra for Substances) can be used to predict the biological activity spectrum of a compound based on its structure. rsc.orgscispace.com These in silico predictions are valuable for the early-stage assessment of the therapeutic potential of new this compound derivatives. researchgate.netrsc.orgscispace.com
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | < 500 g/mol | Yes |
| LogP | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
Vi. Applications and Research Directions for 2 Methoxy 1,8 Naphthyridine Derivatives
Role in Medicinal Chemistry Research
Derivatives of 2-methoxy-1,8-naphthyridine are pivotal in medicinal chemistry due to their capacity to interact with various biological targets. The core structure serves as a template for the design and synthesis of novel therapeutic agents. Researchers have successfully modified the 1,8-naphthyridine (B1210474) ring system at various positions to optimize potency, selectivity, and pharmacokinetic properties. The exploration of these derivatives has led to the discovery of potent enzyme inhibitors with potential applications in treating a range of diseases, from bacterial infections to cancer.
The 1,8-naphthyridine framework is a key component in the design of various enzyme inhibitors. The ability of this scaffold to present functional groups in a specific three-dimensional orientation allows for precise interactions with the active sites of enzymes, leading to their inhibition.
Topoisomerases are crucial enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of these enzymes. For instance, Voreloxin, a quinolone derivative, demonstrates anticancer activity through the inhibition of topoisomerase II. nih.govresearchgate.net Research has shown that certain naphthyridine compounds can inhibit topoisomerase II, leading to cytotoxic effects in cancer cell lines. nih.gov
Naturally occurring marine alkaloids with a naphthyridine core have also demonstrated topoisomerase II inhibition. One such compound, Cystodytine J, exhibited an IC₅₀ value of 8.4 μM against topoisomerase II. nih.govsemanticscholar.org Furthermore, a derivative of nalidixic acid, 2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide, has been identified as a potent inhibitor of both Topoisomerase IIα and Topoisomerase IIβ. semanticscholar.org In other studies, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown significant cytotoxicity against various cancer cell lines, with their mechanism of action often attributed to topoisomerase inhibition. For example, compound 47, a halogen-substituted derivative, displayed potent activity with IC₅₀ values of 0.41 and 0.77 μM on MIAPaCa and K-562 cancer cell lines, respectively. tandfonline.com
Table 1: Topoisomerase II Inhibitory Activity of Selected Naphthyridine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| Cystodytine J | Topoisomerase II | 8.4 | nih.govsemanticscholar.org |
| Compound 16 | Topoisomerase II | 0.1 - 5.1 | nih.gov |
| Compound 47 | Not Specified | 0.41 - 0.77 | tandfonline.com |
DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. The quinolone antibiotics, which feature a 1,8-naphthyridine core, exert their antibacterial effects by inhibiting this enzyme. nih.govmdpi.com Nalidixic acid was the first quinolone antibiotic and a pioneering DNA gyrase inhibitor. nih.gov
Subsequent research has led to the development of more potent 1,8-naphthyridine-based DNA gyrase inhibitors. For example, a series of 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring were synthesized and evaluated as potential DNA gyrase inhibitors. These compounds displayed a moderate to high inhibitory effect, with IC₅₀ values against DNA gyrase ranging from 1.7 to 13.2 µg/mL. nih.gov The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance the antibacterial activity. nih.gov Other research has identified hybrid molecules combining a quinolone scaffold with other chemical moieties, leading to potent DNA gyrase inhibitors with broad-spectrum antibacterial activity. mdpi.com
Table 2: DNA Gyrase Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives
| Compound Series | Target Enzyme | IC₅₀ Range (µg/mL) | Most Potent Compounds | Source(s) |
|---|---|---|---|---|
| 7-methyl-1,8-naphthyridinone derivatives | DNA Gyrase | 1.7–13.2 | Brominated derivatives 31b and 31f | nih.gov |
| 3-Aminothiazolquinolones | DNA Gyrase | 11.5 (for compound 37) | Compound 37 | mdpi.com |
Bacterial enoyl-acyl carrier protein (ACP) reductase, with its isoforms FabI and FabK, is a critical enzyme in the final step of bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. nih.govacs.org Indole (B1671886) naphthyridinones have emerged as a class of potent inhibitors of these enzymes. nih.gov
Through medicinal chemistry efforts, a series of indole naphthyridinone inhibitors have been developed with significantly increased potency against bacteria containing FabI. nih.gov While optimizing for FabI inhibition, certain compounds were also found to possess low micromolar inhibitory activity against FabK, the enoyl-ACP reductase found in pathogens such as Streptococcus pneumoniae. nih.govnih.gov For example, compounds 29 and 30 from this series were identified as having this dual activity. nih.gov Another compound, AG205, was identified as a potent inhibitor of FabK from S. pneumoniae with an IC₅₀ of 1.5 μM. nih.gov More recently, fabimycin (B12412294) has been identified as a FabI inhibitor with impressive activity against a range of Gram-negative bacteria. acs.org
Table 3: Inhibitory Activity of Naphthyridine Derivatives against FabI and FabK
| Compound | Target Enzyme | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| AG205 | FabK | 1.5 | nih.gov |
| AE848 | FabK | 5.1 | nih.gov |
| Fabimycin (Debio-1452-NH3) | FabI | Not specified | acs.org |
| Compound 29 | FabK | Low micromolar | nih.gov |
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammation. Consequently, they are major targets for drug discovery. Derivatives of the 1,8-naphthyridine scaffold have been investigated as protein kinase inhibitors. researchgate.netnih.gov
For instance, benzo[c] nih.govacs.orgnaphthyridine derivatives have been shown to be potent and selective inhibitors of the cyclic AMP-dependent protein kinase (PKA). researchgate.netnih.gov One such compound, 2-ethylcarboxy-3-amino-5,6-dihydro-6-oxobenzo[c] nih.govacs.orgnaphthyridine (E1), exhibited an IC₅₀ of 0.08 μM against PKA. nih.gov More recently, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives carrying a 1,8-naphthyridine-3-carboxamide moiety were developed as multi-target tyrosine kinase inhibitors. The most promising compound from this series, compound 33, showed strong inhibitory activity against c-Met, MEK1, and Flt-3 with IC₅₀ values of 11.77 nM, 10.71 nM, and 22.36 nM, respectively. nih.gov Additionally, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of c-Kit and VEGFR-2 kinases. mdpi.com
Table 4: Protein Kinase Inhibitory Activity of Selected Naphthyridine Derivatives
| Compound | Target Kinase(s) | IC₅₀ | Source(s) |
|---|---|---|---|
| E1 (benzo[c] nih.govacs.orgnaphthyridine derivative) | PKA | 0.08 µM | nih.gov |
| Compound 33 (1,8-naphthyridine-3-carboxamide derivative) | c-Met | 11.77 nM | nih.gov |
| MEK1 | 10.71 nM | nih.gov | |
| Flt-3 | 22.36 nM | nih.gov | |
| Compound 9k (2,7-naphthyridinone derivative) | c-Kit | 8.5 nM | mdpi.com |
| Compound 10l (2,7-naphthyridinone derivative) | VEGFR-2 | 56.5 nM | mdpi.com |
Telomerase is a reverse transcriptase that maintains the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. This enzyme is overactive in the vast majority of cancer cells, allowing them to overcome normal cellular aging and proliferate indefinitely. This makes telomerase an attractive target for anticancer therapies. Derivatives of the 1,8-naphthyridine scaffold have been explored for their potential to inhibit telomerase.
The mechanism of inhibition often involves the stabilization of G-quadruplex structures, which can form in the telomeric DNA sequence and block the action of telomerase. Benzimidazole carboxamide derivatives of 1,8-naphthyridine have been reported to specifically stabilize quadruplex DNA. nih.gov A notable example is a naphthalenediimide-linked bisbenzimidazole derivative, BBZ-ARO, which was found to be a potent telomerase inhibitor, inhibiting 50% of telomerase activity at a concentration of 4.56 μM. acs.org Another compound, BMSG-SH-3, showed telomerase inhibition with an IC₅₀ of 25.4 μM. nih.govacs.org
Table 5: Telomerase Inhibitory Activity of Selected Naphthyridine Derivatives
| Compound | Mechanism of Action | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| BBZ-ARO | G-quadruplex stabilization | 4.56 | acs.org |
| BMSG-SH-3 | G-quadruplex stabilization | 25.4 | nih.govacs.org |
| ALI-C₃ | G-quadruplex stabilization | >50 | nih.govacs.org |
Receptor Binding and Antagonism Studies
Derivatives of this compound have been the subject of numerous studies to evaluate their binding affinity and antagonistic activity at various receptors, revealing their potential as modulators of key signaling pathways in the nervous system and beyond.
A series of novel this compound-3-carboxamides have been synthesized and evaluated for their potential as 5-HT3 receptor antagonists. researchgate.net In these studies, the antagonistic activity was determined by measuring the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. One of the most potent compounds identified was (2-methoxy-1,8-naphthyridin-3-yl)(2-methoxyphenylpiperazin-1-yl)methanone, which exhibited a pA2 value of 7.67. researchgate.net This significant antagonistic activity at the 5-HT3 receptor highlights the potential of this class of compounds for the development of novel therapeutic agents. researchgate.net
Table 1: 5-HT3 Receptor Antagonism of a this compound Derivative
| Compound | pA2 Value |
| (2-methoxy-1,8-naphthyridin-3-yl)(2-methoxyphenylpiperazin-1-yl)methanone | 7.67 researchgate.net |
In the quest for novel atypical antipsychotic drugs, a series of 2,5-disubstituted thiazolyl-phenylethyl-piperazine derivatives of the 1,8-naphthyridine scaffold were synthesized and evaluated. researchgate.net Among these, the compound 2-(4-(4-(2-amino-5-methylthiazol-4-yl)phenethyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile demonstrated a notable binding affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, with a 5-HT2A/D2 ratio of 1.1286. researchgate.net This balanced affinity for both receptors is a key characteristic of atypical antipsychotics, suggesting the potential of this 1,8-naphthyridine derivative in the management of psychotic disorders. The 5-HT2A receptor, in particular, is a significant target for antipsychotic and hallucinogenic drugs. researchgate.net The binding affinity of various ligands to this receptor is a critical determinant of their pharmacological effects. windows.net
The adenosine (B11128) A2A receptor has emerged as a significant target for the treatment of various central nervous system disorders, including Parkinson's disease. nih.govnih.gov Research has shown that derivatives of 1,8-naphthyridine can act as antagonists at this receptor. nih.gov Specifically, a series of 1,8-naphthyridin-4-one derivatives have been synthesized and evaluated for their affinity at adenosine receptors. nih.gov While many of these compounds showed a lack of affinity for the A1 adenosine receptor, several exhibited interesting affinity and selectivity for the A2A adenosine receptor. nih.gov Structure-activity relationship studies have indicated that modifications at the 3rd position of the 1,8-naphthyridine nucleus can enhance the binding efficiency and potency towards the A2A receptor. nih.gov Although detailed binding data for a specific this compound derivative is not extensively reported, the general findings for the 1,8-naphthyridine class suggest that this scaffold is a promising starting point for the design of potent and selective A2A receptor antagonists. nih.govnih.gov
The 1,8-naphthyridine scaffold has been identified as a potential framework for the development of α(v)β(3) integrin antagonists. researchgate.net This integrin plays a crucial role in processes such as angiogenesis and bone resorption, making its antagonists valuable for the treatment of diseases like cancer and osteoporosis. researchgate.netnih.govnih.gov While specific studies focusing solely on this compound derivatives as α(v)β(3) integrin antagonists are limited, a potent and selective antagonist incorporating a 5,6,7,8-tetrahydro- researchgate.netontosight.ainaphthyridin-2-yl moiety has been developed. nih.gov This compound, 3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro(1,8)naphthyridin-2-yl)propyl)imidazolidin-1-yl)propionic acid, demonstrated significant therapeutic potential. nih.gov The inclusion of the naphthyridine core in such a potent molecule underscores the importance of this heterocyclic system in the design of integrin antagonists. researchgate.net
DNA Intercalation Studies
Certain derivatives of 1,8-naphthyridine have been investigated for their ability to interact with DNA, a mechanism that is often associated with anticancer activity. spandidos-publications.com These planar molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. spandidos-publications.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. spandidos-publications.com For instance, pyrazole (B372694) derivatives of naphthyridine have been shown to bind to DNA in an intercalative mode. spandidos-publications.com Specifically, in silico docking studies of one such derivative revealed pi-pi stacking interactions between the aromatic rings of the compound and the guanine (B1146940) and cytosine bases of DNA. spandidos-publications.com While these studies provide strong evidence for the DNA-intercalating potential of the broader 1,8-naphthyridine class, further research is needed to specifically elucidate the DNA binding properties of this compound derivatives. Another study on 7-methoxy-2-phenyl-1,8-naphthyridin-4-ol also suggests potential anticancer properties through mechanisms like DNA intercalation. spandidos-publications.com
Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition)
Derivatives of this compound have demonstrated significant activity in modulating key cellular processes that are often dysregulated in diseases like cancer.
One notable example is the novel dihydrobenzofuro[4,5-b] researchgate.netontosight.ainaphthyridin-6-one derivative, MHY-449, which contains a methoxy (B1213986) group. researchgate.net This compound has been shown to induce apoptosis and cell cycle arrest in human cancer cells. researchgate.netnih.gov Treatment with MHY-449 led to a concentration-dependent inhibition of cell growth and triggered apoptosis, as evidenced by alterations in the Bax/Bcl-2 protein expression ratio and loss of mitochondrial membrane potential. researchgate.net Furthermore, MHY-449 induced cell cycle arrest at the G2/M phase. nih.gov
Another methoxy-containing naphthyridine derivative, (10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3)diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone, also known as 3u, has been found to induce both necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. nih.gov The induction of apoptosis by this compound was associated with the upregulation of death receptors and scaffold proteins. nih.gov
In the context of angiogenesis, which is the formation of new blood vessels and a critical process for tumor growth, a novel 1,4-naphthoquinone (B94277) derivative with a methoxy group, 6-thiophen-3-yl-2-methoxy-1,4-naphthoquinone (6-TMNQ), has been identified as a potential angiogenesis inhibitor. This compound was found to inhibit the proliferation and migration of endothelial cells, thereby preventing tumor growth. While not a naphthyridine itself, this finding suggests that the incorporation of a methoxy group can contribute to anti-angiogenic activity, a property that could be explored in this compound derivatives.
Table 2: Modulation of Cellular Processes by Methoxy-Naphthyridine Derivatives
| Compound | Cellular Process Modulated | Cell Line | Key Findings |
| MHY-449 | Apoptosis Induction, Cell Cycle Arrest | Human Lung Cancer Cells (A549, NCI-H460), Human Colon Cancer Cells (HCT116) | Induces apoptosis via downregulation of Akt; causes G2/M phase arrest. researchgate.netnih.gov |
| 3u | Apoptosis and Necroptosis Induction | Human Melanoma A375 Cells | Induces necroptosis at low concentrations and apoptosis at high concentrations. nih.gov |
Efflux Pump Inhibition Mechanisms
A significant challenge in antimicrobial therapy is the development of bacterial resistance, with efflux pumps being a primary mechanism. These transmembrane proteins actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. Derivatives of the 1,8-naphthyridine scaffold have been identified as potent efflux pump inhibitors (EPIs), capable of restoring the activity of conventional antibiotics against multi-resistant bacterial strains. nih.gov
The mechanism of these derivatives often involves blocking the action of specific efflux pumps. For instance, certain 1,8-naphthyridine sulfonamides have been reported as inhibitors of the NorA efflux pump in Staphylococcus aureus, a protein that confers resistance to fluoroquinolones like ciprofloxacin (B1669076). nih.govmdpi.com By inhibiting NorA, these compounds prevent the expulsion of the antibiotic, thereby synergistically enhancing its antibacterial effect. nih.gov Research has also identified 1,8-naphthyridine derivatives as inhibitors of the MepA efflux pump, which also contributes to fluoroquinolone resistance. nih.gov Studies focusing on the synergistic activity of these compounds with antibiotics like ciprofloxacin have demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic against resistant strains, confirming the role of efflux pump inhibition. d-nb.info
| Compound Class | Target Efflux Pump | Bacterium | Effect |
| 1,8-Naphthyridine Sulfonamides | NorA | Staphylococcus aureus | Inhibition of norfloxacin (B1679917) and ciprofloxacin efflux. nih.govmdpi.com |
| 1,8-Naphthyridine Derivatives | MepA | Staphylococcus aureus | Inhibition of fluoroquinolone efflux. nih.gov |
| Quinoline/Naphthyridine Hybrids | NorA | Staphylococcus aureus (SA-1199B) | 16-fold reduction in ciprofloxacin MIC. d-nb.info |
Design of Multi-Targeting Agents
The structural versatility of the 1,8-naphthyridine core allows for its incorporation into multi-targeting agents, which are designed to interact with multiple biological targets simultaneously. This strategy is particularly promising for treating complex diseases like cancer and multi-drug resistant infections. nih.govuj.edu.pl
In the context of infectious diseases, researchers have designed hybrid molecules that combine the 1,8-naphthyridine scaffold with other pharmacophores. This approach leverages the ability of 1,8-naphthyridine derivatives to inhibit bacterial DNA gyrase (a topoisomerase II enzyme), a mechanism shared with fluoroquinolone antibiotics. nih.gov By creating agents that both inhibit DNA gyrase and block efflux pumps, a dual-action attack is achieved, which can be more effective and less prone to the development of resistance. nih.gov Furthermore, some research has explored compounds that inhibit efflux pumps in both bacteria and cancer cells, suggesting a broader application for these multi-targeting agents in overcoming drug resistance across different fields. uj.edu.pl The design of such molecules often involves creating hybrid structures, for example, by linking the 1,8-naphthyridine core to pyrazole, pyrimidine, or pyridine (B92270) moieties to enhance cytotoxic activity against cancer cell lines like MCF7. researchgate.net
Contributions to Materials Science
Beyond its biomedical applications, the 1,8-naphthyridine scaffold is a valuable component in the development of advanced materials. kthmcollege.ac.in Its rigid, planar structure and unique photophysical properties are key to its use in polymers, organic electronics, and sensor technology. ontosight.aichemimpex.comresearchgate.net
Incorporation into Polymers and Coatings for Enhanced Stability
Derivatives such as 2-methyl-1,8-naphthyridine have been incorporated into polymeric matrices and coatings. chemimpex.com The inclusion of the naphthyridine unit can enhance the thermal stability and chemical resistance of the resulting materials. These properties are highly desirable in industries like automotive and aerospace, where materials are required to withstand harsh environmental conditions. chemimpex.com
Development of Organic Light-Emitting Diode (OLED) Components
The field of organic electronics has seen significant contributions from 1,8-naphthyridine derivatives, particularly in the development of Organic Light-Emitting Diodes (OLEDs). acs.org These compounds are used as emitters, especially for the challenging blue and deep-blue light spectrum. vu.ltnih.gov
Their utility stems from their ability to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. vu.ltnih.govresearchgate.net By designing donor-acceptor molecules, where the 1,8-naphthyridine unit acts as the electron-accepting core and is linked to electron-donating groups like carbazole, researchers have created emitters with high photoluminescence quantum yields. vu.ltresearchgate.net These materials have been successfully employed in both vacuum- and solution-processed OLEDs, achieving high external quantum efficiencies (EQEs) of up to 20.9% for blue emission. vu.ltresearchgate.net The specific emission color, from deep-blue to sky-blue, can be fine-tuned by modifying the chemical structure, for instance, by adjusting the steric hindrance between the donor and acceptor units. vu.lt
| Emitter | Host | Processing | Max EQE (%) | Emission Color |
| tCz-ND | mCP | Vacuum | ~17.6 | Deep-Blue |
| tCz-ND | mCP | Solution | ~13.5 | Deep-Blue |
| MetCz-ND | mCP | Vacuum | - | Sky-Blue |
| tBuCz-ND | - | - | 20.9 | Blue |
Design of Molecular Sensors and Host-Guest Systems
The inherent fluorescence of many 1,8-naphthyridine derivatives makes them excellent candidates for the development of molecular sensors and probes. ontosight.ai Their rigid structure provides a stable platform for creating systems that can detect specific analytes or changes in their environment through changes in their optical properties. researchgate.net
Researchers have developed polarity-sensitive 1,8-naphthyridine derivatives that can target specific cellular organelles and report on the local polarity through fluorescence. dntb.gov.ua These probes are valuable tools in cell biology for monitoring dynamic processes within living cells. Additionally, the scaffold is used in molecular recognition and host-guest chemistry, where the naphthyridine unit can act as a binding site for specific ions or molecules, leading to a detectable fluorescent signal. researchgate.netresearchgate.net This capability is harnessed to create probes for monitoring the structure and function of enzymes and proteins. researchgate.net
Applications in Catalysis and Coordination Chemistry
The nitrogen atoms within the 1,8-naphthyridine ring system are effective coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry and catalysis. acs.orgnih.gov They can function as monodentate, bidentate, or binucleating bridging ligands, allowing for the construction of a wide array of metal complexes with diverse geometries and properties. nih.govresearchgate.net
Transition metal complexes featuring 1,8-naphthyridine-based ligands have been synthesized with metals such as ruthenium, nickel, rhenium, and cobalt. acs.orgresearchgate.net These complexes are explored for various applications, including catalysis. For example, a dinuclear nickel complex with an unsymmetrical naphthyridine ligand was evaluated as a catalyst for the reduction of esters to their corresponding alcohols. researchgate.net Furthermore, water-soluble ruthenium(II) complexes bearing naphthyridine-carboxylate ligands have been synthesized and studied for their catalytic activity, highlighting the potential for developing catalysts that operate in environmentally benign aqueous media. acs.org
Ligands in Transition Metal Complexes
Derivatives of 1,8-naphthyridine are well-regarded for their role as ligands in the formation of transition metal complexes. The two nitrogen atoms within the fused pyridine rings create a bidentate chelation site with a constrained "bite" distance, which imparts unique geometries and electronic properties to the resulting metal complexes. scientific.net This has led to their use in constructing binuclear copper complexes and modulating metal-metal distances in paddlewheel structures. scientific.net
Research has demonstrated the synthesis of complexes with various transition metals, including ruthenium, iridium, copper, and zinc. scientific.netd-nb.info For instance, iridium complexes featuring 1,8-naphthyridine-2-carboxylic acid derivatives have been prepared and investigated for their catalytic activities. d-nb.info Similarly, water-soluble ruthenium(II) complexes bearing a naphthyridine-carboxylate ligand have shown catalytic potential. The inherent electronic properties of the this compound scaffold can influence the stability and reactivity of these metal complexes, making them attractive for developing novel catalysts and functional materials.
Design of Functionalized N-Heteroarenes via Catalytic Methods
The 1,8-naphthyridine core is a valuable platform for synthesizing more complex, functionalized N-heteroarenes through various catalytic strategies. One notable method is the iridium-catalyzed transfer hydrogenation, which provides a direct pathway to tetrahydro pyridine derivatives from aryl-1,8-naphthyridines and indolines. This approach is highly step-economical and avoids the need for high-pressure hydrogen gas, offering a green and efficient route for transforming 1,8-naphthyridines into more complex heterocyclic structures. rsc.org
Another innovative approach involves the direct α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as a readily available and environmentally benign methyl source. This transition-metal-free method is highly chemoselective and demonstrates good tolerance for various functional groups, providing an efficient route to 2-methyl-1,8-naphthyridine derivatives. acs.org Such catalytic functionalizations are crucial for modifying the properties of the naphthyridine core and synthesizing novel compounds with tailored characteristics.
Utility in Analytical Chemistry as Reagents
The rigid, planar structure and strong coordination ability of the 1,8-naphthyridine framework make its derivatives excellent candidates for use as analytical reagents, particularly as fluorescent chemosensors for detecting metal ions. core.ac.uknih.gov These sensors often operate on mechanisms like photo-induced electron transfer (PET), where the binding of a specific ion modulates the fluorescence output of the molecule. nih.gov
Researchers have developed 1,8-naphthyridine-based fluorescent probes that exhibit high selectivity and sensitivity for various metal ions, including Zn²⁺, Ni²⁺, Cu²⁺, Hg²⁺, and Ag⁺. rsc.orgcore.ac.uknih.govrsc.orgsigmaaldrich.com For example, an N-Boc-L-proline modified 1,8-naphthyridine derivative was developed as a highly efficient fluorescent chemosensor for Zn²⁺, which is crucial for monitoring biological systems. core.ac.uknih.gov Another study reported a 2-styryl-1,8-naphthyridine derivative that can act as a versatile probe, selectively recognizing different ions like Hg²⁺, Ag⁺, and F⁻ simply by changing the solvent system. sigmaaldrich.com The development of these sensors allows for the rapid, visual, and sensitive detection of analytes that are important in biological and environmental contexts.
Table 1: Examples of 1,8-Naphthyridine Derivatives as Chemosensors
| Derivative | Target Analyte(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| N-Boc-L-proline modified 1,8-naphthyridine | Zn²⁺ | Fluorescence enhancement | core.ac.uknih.gov |
| 1,8-Naphthyridine-boronic acid | Hg²⁺ | Fluorescence quenching (PET) | nih.gov |
| 1,8-Naphthyridine modified Rhodamine B | Cu²⁺ | Colorimetric change (ring-opening) | rsc.org |
| 2-Styryl-1,8-naphthyridine | Hg²⁺, Ag⁺, F⁻ | Solvent-dependent fluorescence quenching/ratiometric response | sigmaaldrich.com |
Research on Corrosion Inhibition Properties
Derivatives of 1,8-naphthyridine have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments like 1M HCl. nih.govacs.org The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that slows down the corrosion process. nih.govacs.org
The molecular structure of these compounds, featuring nitrogen heteroatoms and π-electrons from the aromatic rings, facilitates strong adsorption. nih.gov Studies using electrochemical impedance spectroscopy and potentiodynamic polarization have shown that these compounds often act as mixed-type inhibitors. nih.govacs.org The presence of electron-donating substituents, such as a methoxy (-OCH₃) group, can enhance the inhibition efficiency by increasing the electron density on the molecule, thereby promoting stronger adsorption onto the metal surface. nih.gov For example, one study found that a naphthyridine derivative with a methoxy group (N-3) exhibited a very high inhibition efficiency of 98.09% at a low concentration. The adsorption process typically follows the Langmuir adsorption isotherm. nih.govacs.org
Table 2: Corrosion Inhibition Efficiency of Naphthyridine Derivatives
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Method | Reference |
|---|---|---|---|---|
| Naphthyridine (N1) | 0.3 mM | 98.07 | Weight Loss | nih.gov |
| Methoxy-substituted Naphthyridine (N3) | 0.3 mM | 99.21 | Weight Loss | nih.gov |
| N-3 (methoxyphenyl-substituted) | 6.54 x 10⁻⁵ | 98.09 | Weight Loss, EIS, PDP | |
| [1,8-Nap][CETSA] | 1 mM | 96.95 | Weight Loss |
Future Perspectives and Emerging Research Areas
The field of this compound chemistry is dynamic, with ongoing efforts to expand its utility and discover new applications. Future research is poised to focus on developing more sophisticated synthetic methods and leveraging computational tools for more targeted molecular design.
While established methods like the Friedlander reaction provide reliable access to the 1,8-naphthyridine core, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. Future research will likely focus on:
Green Chemistry Approaches: Expanding the use of environmentally benign solvents like water and catalysts such as basic ionic liquids to minimize waste and energy consumption.
Photocatalysis and Electrosynthesis: Utilizing visible light or electricity to drive reactions, offering novel reactivity and milder reaction conditions compared to traditional thermal methods.
Asymmetric Synthesis: Developing catalytic methods for the enantioselective synthesis of chiral 1,8-naphthyridine derivatives, which is of high importance for pharmaceutical applications.
Late-Stage Functionalization: Creating new catalytic methods for the selective modification of the 1,8-naphthyridine scaffold at a late stage, allowing for the rapid generation of diverse molecular libraries from a common intermediate.
Computational chemistry is becoming an indispensable tool in the design and study of 1,8-naphthyridine derivatives. Molecular docking and molecular dynamics (MD) simulations are already used to predict and analyze the binding interactions of these compounds with biological targets, such as the InhA enzyme in Mycobacterium tuberculosis. core.ac.uk Furthermore, quantum chemical calculations are employed to correlate molecular properties with observed activities, like corrosion inhibition efficiency.
Future directions in this area will likely involve:
Machine Learning and AI: Employing artificial intelligence to screen virtual libraries of compounds and predict their properties (e.g., bioactivity, toxicity, solubility) to prioritize synthetic targets.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model reaction mechanisms and enzyme-inhibitor interactions with higher accuracy, providing deeper insights for rational drug design.
Predictive ADMET Modeling: Developing more accurate in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives early in the discovery process. core.ac.uk
These advanced computational approaches will accelerate the discovery of new this compound derivatives with optimized properties for specific applications, from medicine to materials science.
Investigation of New Biological Targets and Mechanisms
The inherent bioactivity of the 1,8-naphthyridine scaffold has prompted extensive research into its derivatives for novel therapeutic applications. researchgate.netresearchgate.net A significant area of this research is the identification of new biological targets and the elucidation of the mechanisms through which these compounds exert their effects. While the broader class of 1,8-naphthyridine derivatives has been investigated for various activities including anticancer and antimicrobial effects, specific research on this compound derivatives has yielded promising results in the field of neuropharmacology. ontosight.ainih.gov
A notable area of investigation has been the development of this compound-3-carboxamides as antagonists for the 5-HT3 receptor. This receptor is a ligand-gated ion channel that is a target for antiemetic and anxiolytic drugs. A series of these carboxamide derivatives were synthesized and evaluated for their potential as antidepressant agents. The study identified a particularly potent compound, (2-methoxy-1,8-naphthyridin-3-yl)(2-methoxyphenylpiperazin-1-yl)methanone, which exhibited significant 5-HT3 receptor antagonism.
The antidepressant-like activity of these compounds was assessed using the forced swim test in mice. The results indicated that derivatives with higher 5-HT3 receptor antagonism showed promising antidepressant effects without significantly altering locomotor activity. This suggests that the this compound scaffold could be a valuable template for developing new antidepressant medications that act via the serotonergic system.
Table 1: 5-HT3 Receptor Antagonist Activity of a Key this compound Derivative
| Compound Name | Biological Target | Activity Measurement (pA2 value) | Therapeutic Potential |
| (2-methoxy-1,8-naphthyridin-3-yl)(2-methoxyphenylpiperazin-1-yl)methanone | 5-HT3 Receptor | 7.67 | Antidepressant |
Further research is focused on modifying the substituents on the 1,8-naphthyridine core to enhance potency and selectivity for various biological targets, including but not limited to receptors and enzymes implicated in other neurological disorders and cancer. nih.gov The planar nature of the 1,8-naphthyridine ring system allows for potential intercalation with DNA, a mechanism that is being explored for anticancer applications. nih.gov
Integration in Supramolecular Chemistry
The unique structural and electronic properties of the 1,8-naphthyridine core make it an excellent building block for supramolecular chemistry. The two nitrogen atoms in the ring system provide well-defined coordination sites for metal ions and hydrogen bonding, enabling the construction of complex, self-assembling architectures. researchgate.netresearchgate.net
Derivatives of 2,7-disubstituted-1,8-naphthyridine have been shown to self-assemble into one-dimensional tapes in the solid state through hydrogen bonding interactions. This predictable self-assembly makes them valuable components in the design of new materials with specific structural and functional properties. The introduction of a methoxy group at the 2-position can further modulate these interactions, influencing the packing and stability of the resulting supramolecular structures.
The 1,8-naphthyridine unit is also utilized in the formation of supramolecular copolymers. For instance, monomers containing aminohydroxynaphthyridine quadruple hydrogen bonding end groups can homodimerize and, more strongly, heterodimerize with other complementary monomers. rsc.org This allows for the creation of supramolecular polymers with tunable compositions and a preference for alternating sequences. The 2-alkoxy-substituted naphthyridine derivatives play a crucial role in these systems by fine-tuning the electronic properties and solubility of the monomers and the resulting polymers.
Furthermore, the 1,8-naphthyridine scaffold is employed in the design of molecular sensors and metal complexes. tandfonline.com The ability of the nitrogen atoms to coordinate with metal ions is being harnessed to create fluorescent probes for the detection of specific metal ions. The 2-methoxy group can influence the photophysical properties of these sensors, such as their absorption and emission wavelengths. In the realm of metallo-supramolecular chemistry, 1,8-naphthyridine-based ligands are used to construct di- and polynuclear metal complexes with potential applications in catalysis and materials science. researchgate.netacs.orgnih.gov
Table 2: Applications of this compound Derivatives in Supramolecular Chemistry
| Supramolecular Application | Role of this compound Derivative | Resulting Structure/Function |
| Self-Assembling Materials | Acts as a building block with defined hydrogen bonding sites. The 2-methoxy group can modulate intermolecular interactions. | Formation of one-dimensional tapes and other ordered structures. |
| Supramolecular Polymers | Serves as a monomer unit capable of controlled homo- and heterodimerization through hydrogen bonding. | Creation of copolymers with tunable sequences and properties. |
| Molecular Sensing | Functions as a core component of fluorescent probes, where the nitrogen atoms coordinate with metal ions. | Selective detection of metal ions through changes in fluorescence. |
| Metallo-Supramolecular Chemistry | Acts as a ligand for the construction of multinuclear metal complexes. The 2-methoxy group can influence the electronic properties of the ligand. | Formation of complexes with potential catalytic and material applications. |
Q & A
Advanced Research Question
- Green Solvents : Ethanol replaces toxic solvents in Knoevenagel condensations, reducing environmental impact .
- Catalyst Selection : Piperidine (low-cost, non-toxic) achieves 82% yield for styryl derivatives, avoiding rare metal catalysts .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 10h to minutes) for fused naphthyridines .
Data Insight : A piperidine/ethanol system yields 85% product (m.p. 279–281°C) vs. 62% with traditional methods .
How do structural modifications influence biological activity in 1,8-naphthyridine derivatives?
Advanced Research Question
- Substituent Effects :
- Methodological Validation :
What computational methods predict electronic and spectral properties of this compound derivatives?
Advanced Research Question
- TD-DFT Calculations : At B3LYP/6-31G(d) level, predict UV-Vis spectra (λmax 250–400 nm) with <10 nm deviation from experimental data .
- PCM Solvent Models : Simulate solvent effects (e.g., ethanol) on absorption spectra, aligning with experimental λmax values .
Application : Theoretical spectra guide synthesis of luminescent derivatives for optoelectronic studies .
How are contradictions in biological data resolved for 1,8-naphthyridine derivatives?
Advanced Research Question
- Dose-Dependent Effects : Low yields (e.g., 51% for 5d) may mask activity; retesting at higher concentrations clarifies efficacy .
- Structural Isomerism : 1,6- vs. 1,8-naphthyridine isomers show divergent activities (e.g., 1,6-derivatives lack antitumor activity) .
- Assay Variability : Standardize MTT assays across cell lines (e.g., MCF7 vs. HeLa) to validate cytotoxicity trends .
What methodologies enable the design of 1,8-naphthyridine-based enzyme inhibitors?
Advanced Research Question
- Fragment-Based Design : Combine 4-oxo-1,8-naphthyridine scaffolds with pyrimidine/piperazine moieties for kinase inhibition .
- Molecular Dynamics : Simulate binding stability (RMSD <2 Å) of 7-chloro-4-hydroxy-2-phenyl derivatives with EGFR .
Case Study : 5,6-Dihydro-pyrimidin-2-ones (e.g., 5f) show 73% α-glucosidase inhibition via hydrophobic interactions .
How are halogenated 1,8-naphthyridines synthesized for pharmacological studies?
Advanced Research Question
- Chlorination : Treat dihydroxy-naphthyridines (e.g., 305) with PCl5/POCl3 to yield 2,7-dichloro derivatives (87% yield) .
- Fluorination : Introduce F via Suzuki coupling (e.g., 4f with 4-F-phenyl, m/z 426) .
Application : Chlorinated derivatives (e.g., 7-Cl-2-phenyl) act as adenosine A1-R antagonists (Ki 0.8 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
